molecular formula C13H19F3N2 B5713658 N,N,N'-trimethyl-N'-[[3-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine CAS No. 415702-07-7

N,N,N'-trimethyl-N'-[[3-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine

Cat. No.: B5713658
CAS No.: 415702-07-7
M. Wt: 260.30 g/mol
InChI Key: CEAMXUSRHDVQBW-UHFFFAOYSA-N
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Description

N,N,N’-trimethyl-N’-[[3-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine is an organic compound with a complex structure that includes a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’-trimethyl-N’-[[3-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine typically involves the reaction of N,N,N’-trimethylethylenediamine with a trifluoromethyl-substituted benzyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like acetonitrile or dimethylformamide and are conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are common to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N,N’-trimethyl-N’-[[3-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding amine oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

N,N,N’-trimethyl-N’-[[3-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N,N,N’-trimethyl-N’-[[3-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can bind to its target, modulating its activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’-trimethylethylenediamine: Lacks the trifluoromethyl group, making it less lipophilic.

    N,N,N’-trimethyl-1,3-propanediamine: Has a different backbone structure, affecting its reactivity and applications.

    N,N,N’-trimethyl-1,3-butanediamine: Similar structure but with an additional carbon in the backbone, altering its physical and chemical properties.

Uniqueness

N,N,N’-trimethyl-N’-[[3-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability, lipophilicity, and potential bioactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N,N,N'-trimethyl-N'-[[3-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N2/c1-17(2)7-8-18(3)10-11-5-4-6-12(9-11)13(14,15)16/h4-6,9H,7-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAMXUSRHDVQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401144085
Record name N1,N1,N2-Trimethyl-N2-[[3-(trifluoromethyl)phenyl]methyl]-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401144085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415702-07-7
Record name N1,N1,N2-Trimethyl-N2-[[3-(trifluoromethyl)phenyl]methyl]-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=415702-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N1,N2-Trimethyl-N2-[[3-(trifluoromethyl)phenyl]methyl]-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401144085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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